Di-iso-propylaminosilane

Atomic Layer Deposition precursor screening DFT

Di-iso-propylaminosilane (DIPAS, CAS 908831-34-5) is a mono(alkylamino)silane precursor of the formula SiH₃N(C₃H₇)₂, widely utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating SiO₂, SiNₓ, and SiC thin films in advanced semiconductor manufacturing. Distinguished by its single amino ligand bearing two isopropyl groups, DIPAS occupies an intermediate position within the aminosilane precursor family—between smaller-ligand variants such as dimethylaminosilane (DMAS) and bulkier bis- or tris-aminosilanes such as bis(diethylamino)silane (BDEAS) and tris(dimethylamino)silane (TDMAS)—which confers a distinctive balance of volatility, reactivity, and chemoselectivity that has driven its adoption in both thermal and plasma-enhanced ALD processes.

Molecular Formula C6H14NSi
Molecular Weight 128.27 g/mol
CAS No. 908831-34-5
Cat. No. B3301375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-iso-propylaminosilane
CAS908831-34-5
Molecular FormulaC6H14NSi
Molecular Weight128.27 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)[Si]
InChIInChI=1S/C6H14NSi/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
InChIKeyXWQNKVDCLDXKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-iso-propylaminosilane (DIPAS, CAS 908831-34-5): A Specialized Mono-Aminosilane ALD/CVD Precursor for Semiconductor Thin-Film Deposition


Di-iso-propylaminosilane (DIPAS, CAS 908831-34-5) is a mono(alkylamino)silane precursor of the formula SiH₃N(C₃H₇)₂, widely utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating SiO₂, SiNₓ, and SiC thin films in advanced semiconductor manufacturing . Distinguished by its single amino ligand bearing two isopropyl groups, DIPAS occupies an intermediate position within the aminosilane precursor family—between smaller-ligand variants such as dimethylaminosilane (DMAS) and bulkier bis- or tris-aminosilanes such as bis(diethylamino)silane (BDEAS) and tris(dimethylamino)silane (TDMAS)—which confers a distinctive balance of volatility, reactivity, and chemoselectivity that has driven its adoption in both thermal and plasma-enhanced ALD processes .

Why Generic Aminosilane Substitution Fails: The Case for Di-iso-propylaminosilane (DIPAS)-Specific Selection in ALD Process Design


Aminosilane precursors are not interchangeable drop-in replacements. The number, size, and branching of amino ligands directly govern the dissociative chemisorption energy barrier, the ALD temperature window, the by-product desorption efficiency, and the resulting film impurity profile . DIPAS, as a mono-aminosilane with a moderately bulky di-isopropylamino ligand, occupies a narrow performance optimum: it provides a wider ALD temperature window than both smaller-ligand analogs (DMAS, DEAS) and larger bis/tris-aminosilanes (BDEAS, TDMAS), while its single by-product (di-isopropylamine) desorbs more readily than the leaving groups of multi-amino precursors—reducing surface carbon and nitrogen contamination . Furthermore, DIPAS uniquely enables inherent, inhibitor-free area-selective deposition (AS-ALD) on oxide versus nitride substrates, a property not demonstrated for any close structural analog . Substituting another aminosilane without accounting for these quantifiable differences risks narrowing the usable process window, elevating film impurities, or forfeiting chemo-selective patterning capability.

Di-iso-propylaminosilane (DIPAS) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Evidence 1: Widest ALD Processing Temperature Window Among Six Mono-Aminosilane Precursors (DFT Screening)

In a DFT-based comparative screening of six mono(alkylamino)silane precursors—dimethylaminosilane (DMAS), ethylmethylaminosilane (EMAS), diethylaminosilane (DEAS), ethylisopropylaminosilane (EIPAS), diisopropylaminosilane (DIPAS), and dipropylaminosilane (DPAS)—DIPAS exhibited the widest ALD processing temperature range. The ALD window was calculated from the difference between precursor adsorption energy (upper bound) and dissociative chemisorption activation barrier (lower bound) on –OH-terminated Si(001). DIPAS's experimentally validated ALD window spans from approximately 100 °C to 500 °C . In a complementary DFT study by Huang et al., DIPAS demonstrated the second-widest estimated ALD window among six precursors (after DPAS), with both DPAS and DIPAS identified as the most appropriate precursors for low-temperature ALD owing to their combination of wide windows and high reaction rate constants .

Atomic Layer Deposition precursor screening DFT temperature window SiO₂ thin films

Evidence 2: Inherent, Inhibitor-Free Area-Selective Deposition: ~4 nm SiO₂ Selectivity on Oxide over Nitride Substrates

Among aminosilane precursors screened via DFT for substrate-dependent chemo-selective adsorption, DIPAS was identified as the precursor with the highest potential for inherent area-selective ALD (AS-ALD) of SiO₂ on oxide versus nitride surfaces. When applied to blanket SiN and SiO₂ substrates without any surface inhibitor treatment, DIPAS delivered an inherent deposition selectivity of approximately 4 nm—meaning SiO₂ film accumulated on SiO₂ surfaces while negligible deposition occurred on SiN. By incorporating a periodic ALD-etch supercycle, the selectivity was extended to greater than approximately 10 nm. This property was subsequently exploited to demonstrate area-selective SiO₂ films of 4–5 nm thickness inside three-dimensional nanostructures . This chemo-selective behavior is not generically shared across all mono-aminosilanes; it arises specifically from the differential adsorption energetics of the di-isopropylamino ligand on –OH-terminated oxide surfaces versus H-terminated or N-rich nitride surfaces .

Area-Selective ALD chemo-selective adsorption SiO₂/SiN patterning bottom-up nanofabrication inhibitor-free selectivity

Evidence 3: Weaker By-Product Amine Binding to Surface vs Multi-Amino Silanes—Reduced Impurity Incorporation During ALD

In a first-principles DFT comparison of DIPAS, bis(diethylamino)silane (BDEAS, two amino ligands), and tris(dimethylamino)silane (TDMAS, three amino ligands) over hydroxyl-terminated WO₃(001), DIPAS was found to have the weakest binding strength of its leaving amine molecule (di-isopropylamine) to the surface. This weaker binding translates into more efficient by-product desorption during the ALD purge step, reducing the probability of amine residue incorporation into the growing film. The rate-determining step activation barriers differ across the three precursors: DIPAS rate-determining barrier = 1.19 eV (on WO₃(001)), while BDEAS exhibits the lowest overall rate-determining barrier and TDMAS shows less exothermic overall reaction energetics than both DIPAS and BDEAS . The calculated reaction energy for the DIPA by-product is −0.56 eV, which is more favorable for desorption than the corresponding leaving group energies for TDMAS (0.13 eV) and BDEAS (−0.06 eV) .

surface impurities amine desorption DFT film purity WO₃ substrate

Evidence 4: Second-Highest Reaction Rate Constants for Low-Temperature SiO₂ ALD Among Six DFT-Screened Precursors

Using harmonic Transition State Theory (TST), reaction rate constants (ln k) for precursor dissociative chemisorption on hydroxylated SiO₂(001) were calculated across 350–800 K for six mono(alkylamino)silane precursors. For low-temperature ALD (<400 °C), the deposition rate follows the trend: DPAS > DIPAS > DEAS > DMAS ≫ DTBAS > DSBAS. DIPAS was ranked second-highest among all six precursors for deposition rate, directly behind DPAS. Both DPAS and DIPAS were identified as the most appropriate precursors for low-temperature ALD because they uniquely combine high reaction rate constants with wide ALD windows . This theoretical prediction is corroborated by experimental thermal ALD data: DIPAS/O₃ delivers saturated growth of 1.2 Å/cycle at 150 °C and 2.3 Å/cycle at 250 °C with an activation energy of 0.24 eV . Under PE-ALD conditions at 50 °C, DIPAS/O₂ plasma achieves a saturated GPC of ~1.7 Å/cycle (up to ~2.0 Å/cycle at optimized plasma time) .

reaction kinetics harmonic Transition State Theory SiO₂ ALD low-temperature deposition deposition rate ranking

Evidence 5: Chlorine-Free Catalytic Synthesis Route Enabling Ultra-High Purity (8N) Semiconductor-Grade DIPAS at Competitive Yield

Conventional DIPAS synthesis via chlorosilane amination routes (e.g., using monochlorosilane, MCS) generates stoichiometric amine hydrochloride salts that complicate purification and may leave trace chlorine impurities deleterious to semiconductor device performance. A recently patented chlorine-free catalytic route employs calcium bis(hexamethyldisilazide) or strontium bis(hexamethyldisilazide) to catalyze the dehydrogenative coupling of monosilane (SiH₄) with di-isopropylamine in a single-step reaction at 60–140 °C, achieving DIPAS yields of 40–65% (with demonstrated examples at 55–62%) without any chlorine-containing reagents or by-products . This synthesis pathway enables the production of ultra-high-purity DIPAS at 8N (99.999999%) purity grade, as commercially supplied at kilogram scale for semiconductor seed-layer and thin-film applications . By eliminating chlorine contamination at the synthesis stage rather than relying on post-synthesis purification, this route reduces the risk of chloride-induced gate oxide degradation and metal corrosion in downstream device fabrication.

chlorine-free synthesis semiconductor-grade purity 8N purity dehydrogenative coupling precursor manufacturing

Optimal Application Scenarios for Di-iso-propylaminosilane (DIPAS) Based on Quantified Differentiation Evidence


Inhibitor-Free Area-Selective SiO₂ Deposition for Bottom-Up Nanopatterning in Advanced Logic and Memory Devices

DIPAS is the precursor of choice when fabricating self-aligned SiO₂ spacer or hardmask structures on pre-patterned oxide/nitride substrates without sacrificial inhibitor layers. The demonstrated inherent deposition selectivity of ≈4 nm (extendable to >10 nm via ALD-etch supercycle) enables bottom-up SiO₂ patterning directly on SiO₂ regions while leaving SiN surfaces clean, as validated on blanket and patterned substrates as well as inside 3D nanostructures . This capability is directly relevant to sub-5-nm node logic and 3D-NAND memory manufacturing where self-aligned multiple patterning schemes demand atomic-precision selective oxide deposition with minimal process complexity.

Low-Thermal-Budget SiO₂ Gate Dielectrics and Passivation Layers for IGZO Thin-Film Transistors and Flexible Electronics

For temperature-sensitive substrates such as flexible polymer films or IGZO TFT backplanes where the thermal budget is capped at ≤200 °C, DIPAS provides saturated SiO₂ ALD growth at 1.2 Å/cycle (thermal, 150 °C, O₃) or 1.7–2.0 Å/cycle (PE-ALD, 50 °C, O₂ plasma) . The experimentally validated wide ALD window (100–500 °C) ensures self-limiting behavior across the entire low-temperature regime without precursor condensation, a property not guaranteed for narrower-window mono-aminosilanes. The demonstrated film quality—comparable refractive index, density, and roughness to high-temperature thermal SiO₂ —makes DIPAS a reliable choice for gate dielectric and encapsulation layers in display and flexible-electronics manufacturing.

High-Purity SiO₂ or SiNₓ ALD Where Carbon and Chlorine Contamination Must Be Minimized for Device Reliability

In applications requiring ultra-low impurity incorporation—such as gate oxides in DRAM capacitors, tunneling oxides in flash memory, or interfacial layers in high-k metal gate stacks—DIPAS offers a dual impurity-mitigation advantage. First, the weaker binding strength of its di-isopropylamine by-product (reaction energy −0.56 eV vs −0.06 eV for BDEAS and +0.13 eV for TDMAS) facilitates more complete ligand removal during ALD purging, reducing carbon and nitrogen residue in the film. Second, the chlorine-free catalytic synthesis route producing 8N-grade DIPAS eliminates chloride contamination at the source, reducing the risk of mobile ion-induced threshold voltage shifts and time-dependent dielectric breakdown (TDDB) . This dual purity assurance is particularly relevant for automotive-grade and high-reliability semiconductor devices.

Seed-Layer Deposition for Selective Silicon Epitaxy and Conformal Thin-Film Nucleation in High-Aspect-Ratio Structures

DIPAS's documented application as a seed-layer precursor for silicon film formation, combined with its wide ALD window and high volatility, positions it for conformal nucleation-layer deposition inside high-aspect-ratio trenches and vias. Experimental CVD studies demonstrate silicon thin-film deposition rates of approximately 0.8–13 nm/min in the 500–700 °C range using DIPAS as the silicon source . The commercially available 8N purity grade at kilogram scale further supports industrial-scale adoption for seed-layer processes where impurity control and precursor supply reliability are critical procurement criteria.

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